Cas no 170024-94-9 (methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate)

Methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate is a specialized organic compound featuring a thiazole ring and an ester-functionalized amino acid backbone. Its bifunctional structure, incorporating both amino and thiazole moieties, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity allows for selective modifications, facilitating its use in the development of bioactive molecules, including antibiotics and heterocyclic derivatives. The ester group enhances solubility in organic solvents, simplifying purification and downstream applications. Its well-defined stereochemistry and high purity make it suitable for research in medicinal chemistry and drug discovery. This compound is particularly useful in peptidomimetics and as a building block for complex heterocyclic systems.
methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate structure
170024-94-9 structure
Product Name:methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate
CAS No:170024-94-9
MF:C7H11N3O2S
MW:201.246139764786
CID:5654560
PubChem ID:19736922
Update Time:2025-10-05

methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 170024-94-9
    • EN300-27727688
    • methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate
    • 2-(2-Aminothiazol-4-yl)methylglycine methyl ester
    • Inchi: 1S/C7H11N3O2S/c1-12-6(11)5(8)2-4-3-13-7(9)10-4/h3,5H,2,8H2,1H3,(H2,9,10)
    • InChI Key: IZKTXSLQHAPZHC-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)CC(C(=O)OC)N

Computed Properties

  • Exact Mass: 201.05719778g/mol
  • Monoisotopic Mass: 201.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 120Ų

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Additional information on methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate

Methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate (CAS No. 170024-94-9): A Comprehensive Overview

Methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate (CAS No. 170024-94-9) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, often referred to as a thiazole-containing amino acid derivative, has garnered attention due to its unique structural features and versatile applications. Its molecular structure combines a thiazole ring with an amino acid ester, making it a valuable building block in drug discovery and peptide synthesis.

The chemical properties of methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate include a molecular weight of approximately 215.25 g/mol and a purity grade suitable for research purposes. Its solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) makes it highly adaptable for laboratory use. Researchers often explore its stability under various pH conditions, a topic frequently searched in academic and industrial forums.

One of the most searched questions related to this compound is: "What are the applications of thiazole derivatives in medicine?" Methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate plays a crucial role in the development of antimicrobial agents and anticancer drugs, as thiazole rings are known for their bioactivity. Recent studies highlight its potential in targeting enzyme inhibition and receptor modulation, aligning with the growing interest in personalized medicine and targeted therapies.

In the context of green chemistry and sustainable synthesis, this compound is also explored for its eco-friendly production methods. Researchers are investigating catalyst-free reactions and microwave-assisted synthesis to reduce environmental impact, a trending topic in scientific communities. The demand for high-purity methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate has risen due to its relevance in bioconjugation and proteomics research.

The market dynamics for thiazole-based compounds like methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate are influenced by advancements in drug delivery systems and biopharmaceuticals. Companies specializing in custom synthesis and research chemicals often list this compound in their portfolios, catering to academic and industrial clients. Its patent landscape reflects ongoing innovations, particularly in small molecule therapeutics.

For researchers seeking analytical methods, techniques like HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate. Questions such as "How to purify thiazole derivatives?" or "What solvents are compatible with this compound?" are frequently addressed in technical discussions. Proper storage conditions (e.g., refrigeration under inert atmosphere) are also critical to maintain its stability.

In summary, methyl 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoate (CAS No. 170024-94-9) is a multifaceted compound with broad applications in medicinal chemistry, biotechnology, and material science. Its unique structure and functional groups make it a subject of ongoing research, particularly in the development of next-generation therapeutics. As the scientific community continues to explore its potential, this compound remains a key player in innovative research and development.

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